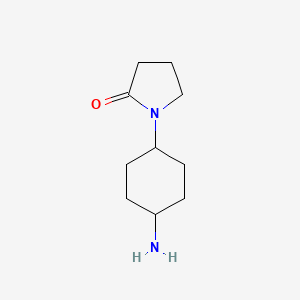

1-(4-Aminocyclohexyl)pyrrolidin-2-one

Description

Contextualization within Pyrrolidinone Chemistry and Cyclohexane (B81311) Scaffolds

The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic ring that is a fundamental structural unit in many natural products and synthetic pharmaceuticals. beilstein-journals.orgnih.govresearchgate.net Its importance is underscored by its presence in a wide array of bioactive molecules with diverse therapeutic applications. researchgate.net The chemical reactivity of the pyrrolidinone ring, particularly at the nitrogen atom and the carbonyl group, allows for extensive functionalization, making it a valuable scaffold in drug discovery and organic synthesis. nih.gov General synthetic strategies for constructing the pyrrolidinone ring often involve cyclization reactions of γ-amino acids or their derivatives, 1,3-dipolar cycloadditions, and multicomponent reactions. nih.govresearchgate.net

The cyclohexane ring, a saturated six-membered carbocycle, is a ubiquitous structural element in organic chemistry. Its conformational flexibility, primarily existing in a stable chair conformation, allows for precise spatial arrangement of substituents. This stereochemical control is crucial in the design of molecules with specific biological activities. The aminocyclohexyl moiety, in particular, is a key component in many pharmaceuticals, where the amino group can serve as a handle for further chemical modification or as a key pharmacophoric feature.

The amalgamation of the pyrrolidinone ring and the aminocyclohexyl scaffold in 1-(4-Aminocyclohexyl)pyrrolidin-2-one results in a bifunctional molecule with distinct chemical properties. The pyrrolidinone nitrogen is substituted with the cyclohexyl ring, influencing its electronic and steric environment. The primary amino group on the cyclohexane ring provides a nucleophilic center for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₈N₂O |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 1155101-56-6 |

Strategic Significance of the this compound Moiety in Advanced Organic Synthesis

The this compound moiety serves as a versatile building block in advanced organic synthesis, offering multiple avenues for molecular elaboration. Its strategic significance lies in its bifunctional nature, allowing for sequential or orthogonal functionalization of the pyrrolidinone and aminocyclohexyl components.

One key application of this moiety is in the construction of complex molecular architectures through the modification of the primary amino group. This group can readily undergo a wide range of reactions, including acylation, alkylation, arylation, and sulfonylation, to introduce diverse substituents. These transformations can be utilized to build libraries of compounds for high-throughput screening in drug discovery programs.

Furthermore, the pyrrolidinone ring itself can be a target for chemical modification. While the N-substitution with the cyclohexyl ring reduces the reactivity of the lactam nitrogen, the carbonyl group remains susceptible to nucleophilic attack, potentially leading to ring-opening or derivatization.

The rigid, yet conformationally defined, cyclohexane scaffold allows for the spatial presentation of the pyrrolidinone ring and any substituents on the amino group in a predictable manner. This stereochemical control is of paramount importance in the design of ligands for biological targets, where a precise three-dimensional arrangement of functional groups is often required for optimal binding.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product |

| N-Acylation | Acid chloride, base | N-Acyl derivative |

| N-Alkylation | Alkyl halide, base | N-Alkyl derivative |

| Reductive Amination | Aldehyde/Ketone, reducing agent | N-Alkyl derivative |

| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl derivative |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst | N-Aryl derivative |

Identification of Current Research Gaps and Formulation of Scholarly Objectives

Despite the potential utility of this compound, a survey of the scientific literature reveals a notable scarcity of dedicated research on this specific compound. While the broader classes of pyrrolidinones and aminocyclohexanes are extensively studied, their combination in this particular arrangement remains largely unexplored. This presents several opportunities for future scholarly investigation.

Current Research Gaps:

Dedicated Synthetic Routes: There is a lack of optimized and well-documented synthetic procedures specifically for this compound. While general methods for N-alkylation of pyrrolidinone could be adapted, a systematic study to maximize yield and purity for this specific target is absent.

Comprehensive Physicochemical Characterization: Detailed experimental data on the spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic properties of this compound are not readily available in the public domain. researchgate.netnist.govmdpi.comnist.gov

Exploration of Reactivity: A systematic investigation into the reactivity of both the pyrrolidinone and aminocyclohexyl moieties within this specific molecular context is needed. Understanding the interplay between these two functional groups is crucial for its effective use as a synthetic building block.

Application in Target-Oriented Synthesis: The potential of this compound as a key intermediate in the synthesis of complex, biologically active molecules has not been realized.

Formulation of Scholarly Objectives:

Based on the identified research gaps, the following scholarly objectives can be formulated:

Development of Efficient Synthetic Methodologies: To devise and optimize a high-yielding and scalable synthesis of this compound, potentially exploring multicomponent reaction strategies for improved efficiency.

Thorough Physicochemical and Structural Analysis: To perform a comprehensive characterization of this compound using modern analytical techniques to establish a complete spectral and structural profile.

Investigation of Derivatization and Application in Library Synthesis: To explore the scope of chemical transformations at the primary amino group and the pyrrolidinone ring to generate a diverse library of derivatives for potential biological screening.

Computational and Theoretical Studies: To conduct computational modeling and theoretical studies to understand the conformational preferences, electronic properties, and reactivity of this compound, which can guide its application in rational drug design.

Application as a Scaffold in Medicinal Chemistry: To design and synthesize novel compounds incorporating the this compound scaffold and evaluate their potential as therapeutic agents in areas where pyrrolidinone and aminocyclohexane moieties have shown promise.

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-(4-aminocyclohexyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H18N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h8-9H,1-7,11H2 |

InChI Key |

BHPOOWBWUQPPQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2CCC(CC2)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 1 4 Aminocyclohexyl Pyrrolidin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 1-(4-Aminocyclohexyl)pyrrolidin-2-one, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques would be essential to assign all proton and carbon signals and to establish the compound's connectivity and stereochemistry.

Multi-dimensional NMR Techniques for Assignment and Connectivity (e.g., COSY, HSQC, HMBC)

The unambiguous assignment of proton (¹H) and carbon (¹³C) signals for this compound requires a suite of two-dimensional NMR experiments.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal the connectivity within the cyclohexyl and pyrrolidinone rings. For instance, the signal for the proton at C1 of the cyclohexyl ring (H1) would show a correlation to the protons on the adjacent carbons (H2 and H6). Similarly, distinct spin systems would be observed for the three methylene (B1212753) groups of the pyrrolidinone ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already-assigned proton signals. For example, the distinct proton signals for the methylene groups in the pyrrolidinone ring at approximately 2.0, 2.4, and 3.2 ppm would be correlated to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are separated by two or three bonds. This technique would be vital in confirming the link between the cyclohexyl and pyrrolidinone moieties. A key correlation would be expected between the proton on C1 of the cyclohexyl ring and the carbonyl carbon (C=O) of the pyrrolidinone ring.

A hypothetical table of expected NMR assignments is presented below, based on typical chemical shifts for similar structural fragments.

| Atom Position (Cyclohexyl) | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1-CH | 50-55 | 3.5-4.0 | C2', C5' (Pyrrolidinone) |

| 2,6-CH₂ | 30-35 | 1.2-2.1 | C1, C3, C4 |

| 3,5-CH₂ | 25-30 | 1.1-1.9 | C2, C4, C5 |

| 4-CH | 45-50 | 2.8-3.2 | C3, C5 |

| NH₂ | N/A | 1.5-2.5 | C3, C4, C5 |

| Atom Position (Pyrrolidinone) | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2'-C=O | 175-178 | N/A | H3', H5' |

| 3'-CH₂ | 30-35 | 2.4-2.6 | C2', C4', C5' |

| 4'-CH₂ | 18-22 | 2.0-2.2 | C3', C5' |

| 5'-CH₂ | 45-50 | 3.2-3.4 | C1 (Cyclohexyl), C2', C4' |

Interactive Data Table: Click on column headers to sort.

NOESY and ROESY for Stereochemical and Conformational Analysis

The 1,4-disubstituted cyclohexyl ring in this compound can exist as either cis or trans diastereomers. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for distinguishing between these isomers by probing through-space proximities between protons.

For the cyclohexyl ring in its stable chair conformation:

In the trans isomer, the protons at C1 and C4 would both be either in axial positions or equatorial positions. A NOESY/ROESY experiment would show strong cross-peaks between the axial protons on the same face of the ring (e.g., H1-axial to H3/H5-axial).

In the cis isomer, one proton (e.g., H1) would be axial while the other (H4) would be equatorial. The spatial relationships and therefore the NOE patterns would be distinctly different.

These experiments also provide insight into the preferred conformation around the N-C1 bond, revealing the spatial orientation of the pyrrolidinone ring relative to the cyclohexyl ring. For example, observing NOE correlations between specific pyrrolidinone protons and cyclohexyl protons would define the dominant conformer in solution.

Solid-State NMR for Polymorphic and Supramolecular Structure

Solid-State NMR (ssNMR) provides atomic-level structural information on materials in their solid, crystalline, or amorphous forms. This technique is particularly valuable for studying polymorphism—the ability of a compound to crystallize in different forms with distinct physical properties. Different polymorphs of this compound would yield different ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Furthermore, ssNMR can probe the supramolecular structure by characterizing non-covalent interactions, such as hydrogen bonds. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C and ¹⁵N, providing information on bond distances and the local environment of atoms involved in the hydrogen-bonding network that defines the crystal lattice.

X-ray Crystallography for Absolute Configuration and Solid-State Packing

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction Studies

A successful single crystal X-ray diffraction analysis of this compound would provide a definitive 3D model of the molecule. This would unequivocally establish:

Molecular Connectivity: Confirming the atomic connections predicted by NMR.

Absolute Configuration: Distinguishing absolutely between the cis and trans isomers of the cyclohexyl ring.

Conformation: Revealing the precise conformation of both the cyclohexyl (e.g., chair) and pyrrolidinone (e.g., envelope) rings, as well as the torsional angles that define the molecule's shape in the crystal lattice.

The resulting data would include precise bond lengths, bond angles, and atomic coordinates, which are invaluable for understanding the molecule's intrinsic structural properties.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound contains multiple sites for hydrogen bonding: the primary amine (-NH₂) group and the amide N-H can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. X-ray diffraction analysis would precisely map the network of these intermolecular interactions. This reveals how individual molecules assemble into a stable, three-dimensional supramolecular architecture. The analysis would detail the geometry of each hydrogen bond, including donor-acceptor distances and angles, which govern the crystal's stability and physical properties.

A potential hydrogen bonding scheme is outlined in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H (Amine) | H | O=C (Carbonyl) | ~0.9 | ~1.8-2.2 | ~2.7-3.1 | ~150-170 |

| N-H (Amine) | H | N (Amine of another molecule) | ~0.9 | ~2.0-2.4 | ~2.9-3.3 | ~140-160 |

Interactive Data Table: Click on column headers to sort.

This detailed understanding of the solid-state packing and intermolecular forces is critical for controlling crystallization processes and understanding the material properties of the compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serve as powerful tools for the structural elucidation of molecules by probing their vibrational energy states. americanpharmaceuticalreview.comnih.gov These methods provide a unique "molecular fingerprint," allowing for the identification of functional groups and the analysis of intermolecular interactions based on the absorption or scattering of light. nih.govnih.gov For this compound, these techniques are crucial for confirming the presence of its key structural features: the lactam ring, the primary amine, and the cyclohexyl backbone.

Advanced Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. nih.govresearchgate.net Each functional group has a characteristic absorption frequency range, making FTIR an excellent method for qualitative analysis and structural confirmation. xjtu.edu.cn The spectrum for this compound is expected to display distinct peaks corresponding to its primary amine, cyclic amide (lactam), and aliphatic ring structures.

Key characteristic absorption bands for this compound would include:

N-H Stretching (Amine): Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching (Aliphatic): The cyclohexyl and pyrrolidinone rings will produce strong absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) due to C-H bond stretching.

C=O Stretching (Lactam): A strong, sharp absorption peak is characteristic of the carbonyl group in the five-membered lactam ring. This peak is typically observed in the range of 1670-1700 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding.

N-H Bending (Amine): The scissoring vibration of the primary amine group usually appears as a medium to strong band in the 1650-1580 cm⁻¹ region.

C-N Stretching (Amine and Amide): These vibrations occur in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 1020 cm⁻¹ for the amine and 1400-1200 cm⁻¹ for the amide C-N bond.

The following table summarizes the expected FTIR absorption bands and their corresponding vibrational modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |

| C-H Stretch | Cyclohexyl & Pyrrolidinone | 2950 - 2850 | Strong |

| C=O Stretch | Lactam (Amide) | 1670 - 1700 | Strong, Sharp |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C-N Stretch | Amide & Amine | 1400 - 1020 | Medium |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.govmdpi.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. researchgate.net This makes Raman particularly effective for analyzing symmetric, non-polar bonds, which may be weak or absent in an FTIR spectrum. researchgate.net

For this compound, Raman spectroscopy can provide valuable information about the carbon backbone and symmetric vibrations. nih.gov

C-C Stretching: The skeletal vibrations of the cyclohexyl and pyrrolidinone rings are often prominent in the Raman spectrum, appearing in the 800-1200 cm⁻¹ range.

Symmetric C-H Bending: These modes, found around 1450 cm⁻¹, are typically strong in Raman spectra.

C=O Stretching: The lactam carbonyl stretch is also Raman active and appears in a similar region to its FTIR counterpart (around 1670-1700 cm⁻¹), though its intensity can vary.

Low-Frequency Modes: Raman spectroscopy can more easily probe low-frequency vibrations (below 400 cm⁻¹), which correspond to whole-molecule or lattice vibrations in the solid state. researchgate.net

The combination of FTIR and Raman provides a more complete vibrational analysis of the molecule. researchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Cyclohexyl & Pyrrolidinone | 3000 - 2850 | Strong |

| C=O Stretch | Lactam (Amide) | 1670 - 1700 | Medium |

| Symmetric CH₂ Bend | Cyclohexyl & Pyrrolidinone | ~1450 | Strong |

| C-N Stretch | Amide & Amine | 1300 - 1100 | Medium |

| C-C Ring Breathing/Stretching | Cyclohexyl & Pyrrolidinone | 1200 - 800 | Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and its fragments with high accuracy. researchgate.net By analyzing the fragmentation patterns produced by techniques like collision-induced dissociation (CID), one can deduce the structure of the parent molecule and its various substructures. nih.gov

For this compound (Molecular Weight: ~182.28 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 183.15. The fragmentation of this ion is expected to follow pathways characteristic of N-substituted pyrrolidinones and cyclohexylamines.

Key fragmentation pathways likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the cyclohexyl amine is a common pathway for amines. This can result in the loss of the pyrrolidinone moiety or fragmentation of the cyclohexyl ring.

Pyrrolidinone Ring Opening: The lactam ring can undergo cleavage, often initiated by a hydrogen transfer, leading to characteristic fragment ions.

Formation of Iminium Ions: Cleavage of the bond between the cyclohexyl ring and the nitrogen atom can lead to the formation of a stable pyrrolidinone-containing ion or a cyclohexylaminium ion. A prominent fragment would be the iminium ion resulting from the pyrrolidinone ring at m/z 84 or 85.

Loss of Ammonia (B1221849): Fragmentation within the aminocyclohexyl moiety could lead to the loss of ammonia (NH₃).

A proposed fragmentation scheme based on related structures is outlined below. wvu.eduresearchgate.net

| m/z (Proposed) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 183.15 | [C₁₀H₁₈N₂O + H]⁺ | Protonated Molecular Ion |

| 114.09 | [C₅H₈NO]⁺ | Cleavage of N-cyclohexyl bond, formation of protonated N-vinylpyrrolidinone or related isomer |

| 98.11 | [C₆H₁₂N]⁺ | Cleavage of N-cyclohexyl bond, formation of cyclohexylamine (B46788) fragment |

| 85.07 | [C₄H₇NO + H]⁺ | Protonated 2-pyrrolidinone (B116388) fragment |

| 70.08 | [C₄H₈N]⁺ | Iminium ion from pyrrolidine (B122466) ring fragmentation |

Isotopic labeling studies, for instance, by replacing specific hydrogen atoms with deuterium, can be employed to confirm these proposed fragmentation pathways. wvu.edu Observing the mass shifts in the resulting fragments helps to trace the atoms involved in specific bond cleavages and rearrangements. wvu.edu

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. cas.czresearchgate.net Circular Dichroism (CD) spectroscopy is a prominent example, measuring the difference in absorption of left- and right-circularly polarized light by a chiral sample. nsf.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore invaluable for characterizing enantiomers. researchgate.net

This compound possesses stereocenters. The substitution at the 1 and 4 positions of the cyclohexyl ring can exist as cis or trans diastereomers. Furthermore, if the molecule is synthesized from chiral precursors or resolved, it can exist as a pair of enantiomers.

The application of CD spectroscopy would be essential for the enantiomeric characterization of this compound:

Distinguishing Enantiomers: A pair of enantiomers will produce CD spectra that are perfect mirror images of each other. One enantiomer will show positive Cotton effects (peaks) where the other shows negative ones of equal magnitude. nsf.gov An equal mixture of both enantiomers (a racemic mixture) is CD-silent.

Conformational Analysis: The sign and intensity of the CD signals are highly dependent on the molecule's conformation. nih.gov Therefore, CD spectroscopy can be used in conjunction with computational modeling to determine the preferred solution-state conformation of the chiral molecule.

While achiral, the carbonyl group (C=O) of the lactam is the primary chromophore in the accessible UV region for this molecule. Its electronic transitions become CD-active due to the influence of the chiral centers elsewhere in the molecule. The analysis of these signals provides definitive proof of the sample's enantiomeric identity and purity. researchgate.net

Chemical Reactivity and Derivatization Studies of 1 4 Aminocyclohexyl Pyrrolidin 2 One

Reactivity of the Secondary Amine Group on the Cyclohexyl Moiety

The secondary amine located on the cyclohexyl ring is a primary site of nucleophilic reactivity. This functional group readily participates in a variety of bond-forming reactions, allowing for the introduction of diverse substituents.

The secondary amine of 1-(4-Aminocyclohexyl)pyrrolidin-2-one can be readily acylated or sulfonylated by reacting it with appropriate electrophiles such as acid chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct.

Acylation: This reaction leads to the formation of an amide bond. A general scheme for the acylation involves the reaction of this compound with an acylating agent (e.g., R-COCl) in a suitable solvent.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., R-SO₂Cl) yields sulfonamides. These derivatives are of significant interest due to the prevalence of the sulfonamide functional group in various therapeutic agents.

The table below summarizes examples of these transformations.

| Reagent Type | Example Reagent | Product Type |

| Acid Chloride | Acetyl chloride | N-acetyl amide |

| Sulfonyl Chloride | Methanesulfonyl chloride | N-methanesulfonyl sulfonamide |

| Acid Anhydride (B1165640) | Acetic anhydride | N-acetyl amide |

Alkylation: Direct alkylation of the secondary amine can be achieved using alkyl halides. However, this method can sometimes lead to overalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. The reaction's outcome is often controlled by the stoichiometry of the reactants and the reaction conditions.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. This strategy is highly effective for synthesizing a wide array of N-substituted derivatives.

| Strategy | Reactants | Reducing Agent (if any) | Product |

| Alkylation | Methyl iodide | None | N-methylated amine |

| Reductive Amination | Acetone | Sodium triacetoxyborohydride | N-isopropyl amine |

| Reductive Amination | Formaldehyde | Sodium triacetoxyborohydride | N-methylated amine |

The nucleophilic secondary amine readily reacts with isocyanates, isothiocyanates, and chloroformates to yield urea, thiourea (B124793), and carbamate (B1207046) derivatives, respectively.

Ureas: Reaction with an isocyanate (R-N=C=O) results in the formation of a substituted urea.

Thioureas: Reaction with an isothiocyanate (R-N=C=S) produces the corresponding thiourea.

Carbamates: Carbamates are formed through the reaction with a chloroformate (e.g., ethyl chloroformate) in the presence of a base.

These functional groups are important in drug design as they can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to its biological target.

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring, while generally stable, offers opportunities for chemical modification at several positions, including the carbonyl group and the adjacent carbon atoms.

The lactam carbonyl group is a key functional feature of the pyrrolidinone ring. Its reactivity is central to several potential modifications.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group, transforming the pyrrolidin-2-one ring into a pyrrolidine (B122466). Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This conversion significantly alters the geometry and electronic properties of the heterocyclic ring system.

Enolate Chemistry: The protons on the carbon atom alpha to the carbonyl group (the C-3 position) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate anion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the C-3 position. The stereochemical outcome of these reactions is a critical aspect of the synthesis of complex chiral molecules.

Beyond the enolate chemistry at the C-3 position, further functionalization of the pyrrolidinone ring is a key strategy for creating structural diversity.

C-3 Position: As mentioned, the generation of an enolate at C-3 is the most common approach for functionalization at this position. The resulting substituted pyrrolidinones can be valuable intermediates for more complex molecular architectures.

C-4 Position: Direct functionalization at the C-4 position is more challenging due to the lack of inherent reactivity. Synthetic strategies typically require starting with a pre-functionalized pyrrolidinone ring before its coupling to the aminocyclohexyl moiety. Alternatively, multi-step sequences involving ring-opening and re-cyclization might be employed to introduce functionality at this position. Research in this area often focuses on developing novel synthetic methodologies to achieve regioselective functionalization of the lactam ring.

Strategic Derivatization for Enhanced Molecular Diversity

The structural framework of this compound, featuring a primary amine and a lactam, presents multiple avenues for strategic derivatization to expand its molecular diversity. These modifications are crucial for exploring the structure-activity relationships in medicinal chemistry and materials science.

Combinatorial Chemistry Approaches for Analogue Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large, structured libraries of related compounds from a common scaffold. ijpsonline.comnih.gov This approach is particularly well-suited for the derivatization of this compound, which can serve as a versatile building block. The primary amino group on the cyclohexyl ring is a key handle for diversification.

One common combinatorial technique is the "split-and-pool" synthesis, often performed on a solid support. ijpsonline.com In a hypothetical application to this compound, the scaffold could be immobilized on a resin. The resin-bound material is then split into multiple portions, with each portion reacting with a different building block, such as an acyl chloride or an aldehyde (for reductive amination). After this initial diversification, the portions are pooled, mixed, and then split again for the next reaction step with a new set of building blocks. This process allows for the exponential generation of a vast number of distinct analogues.

The generation of a library of mercaptoacyl pyrrolidines has been demonstrated, showcasing the utility of the pyrrolidine scaffold in combinatorial synthesis. nih.gov Similarly, a library of 1,4-benzodiazepines has been successfully synthesized using solid-phase techniques, highlighting the broad applicability of these methods to heterocyclic structures. ijpsonline.com

Computer-assisted library design is often employed to guide the selection of building blocks, ensuring the resulting library covers a diverse chemical space and possesses drug-like properties. nih.govresearchgate.net Virtual libraries can be screened in silico to prioritize the synthesis of compounds with the highest predicted activity. nih.gov

Table 1: Potential Building Blocks for Combinatorial Derivatization of this compound

| Reaction Type | Building Block Class | Potential Reagents |

| Acylation | Acyl Halides, Carboxylic Acids | Acetyl chloride, Benzoyl chloride, Acetic acid |

| Sulfonylation | Sulfonyl Halides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |

| Reductive Amination | Aldehydes, Ketones | Benzaldehyde, Acetone, Cyclohexanone (B45756) |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Phenyl isocyanate, Methyl isothiocyanate |

This table is illustrative and not exhaustive of all possible derivatizations.

Chemo- and Regioselective Functionalization

Chemo- and regioselectivity are critical considerations when derivatizing a molecule with multiple reactive sites, such as this compound. The primary amine on the cyclohexyl ring is generally more nucleophilic than the amide nitrogen within the pyrrolidinone ring, allowing for selective reactions under controlled conditions.

For instance, acylation or sulfonylation can be directed to the primary amine by using appropriate reaction conditions, such as a non-nucleophilic base at low temperatures. This chemoselectivity allows for the specific modification of the cyclohexyl portion of the molecule while leaving the lactam intact.

Orthogonal protecting group strategies are instrumental in achieving selective functionalization when multiple reactive groups of similar reactivity are present. researchgate.net For example, if modifications were desired at both the primary amine and the lactam nitrogen, the primary amine could first be protected with a group like tert-butyloxycarbonyl (Boc). Subsequent N-alkylation of the lactam could then be performed, followed by the deprotection of the Boc group to reveal the primary amine for further derivatization.

The synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] through [3+2] cycloaddition reactions highlights the importance of regioselectivity in building complex molecular architectures based on the pyrrolidine ring. mdpi.com While not directly applicable to the functionalization of the existing this compound scaffold, it demonstrates the principles of controlling reaction outcomes in related systems.

Exploration of New Reaction Pathways and Catalytic Transformations

The development of novel synthetic methods and catalytic transformations offers new avenues for the synthesis and derivatization of this compound and its analogues.

Recent advances include the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines. nih.gov This method provides a new disconnection approach for the synthesis of the pyrrolidinone core and could be adapted to synthesize analogues of the target molecule.

Computational tools are increasingly being used to predict and explore new reaction pathways de novo. nih.gov These methods can help identify novel transformations and optimize reaction conditions with minimal human intervention. For example, guided approaches can predict complex cyclization cascades or the outcomes of oxidative addition reactions. nih.gov

Catalytic transformations are also at the forefront of modern organic synthesis. Enantioselective cobalt-catalyzed reactions, for instance, have been developed for a variety of transformations, including cyclopropanation and cycloadditions. acs.org Such catalytic systems could potentially be employed to synthesize chiral derivatives of this compound with high stereocontrol.

Furthermore, ligand-controlled regioselective and chemodivergent functionalization, as demonstrated in the palladium-catalyzed reactions of gem-difluorocyclopropanes, offers a sophisticated strategy for selectively modifying molecules. nih.gov The choice of ligand can steer a reaction toward different products from the same starting materials, a principle that could be applied to the selective functionalization of complex scaffolds like this compound.

Table 2: Summary of Advanced Synthetic Approaches

| Approach | Description | Potential Application to Target Compound |

| Donor-Acceptor Cyclopropane Chemistry | Synthesis of pyrrolidin-2-ones via ring-opening of cyclopropanes with amines. nih.gov | Novel synthesis of the pyrrolidinone core with diverse substitution patterns. |

| Computational Reaction Prediction | In silico methods to discover new reaction pathways and predict outcomes. nih.gov | Identification of novel derivatization strategies and potential side products. |

| Enantioselective Catalysis | Use of chiral catalysts (e.g., cobalt-based) to control stereochemistry. acs.org | Synthesis of specific stereoisomers of the target compound and its derivatives. |

| Ligand-Controlled Divergent Synthesis | Modulating the reaction outcome by changing the catalyst's ligand. nih.gov | Selective functionalization at different positions of the molecule. |

Advanced Applications and Functional Roles of 1 4 Aminocyclohexyl Pyrrolidin 2 One Derivatives Excluding Clinical/pharmacological

As a Versatile Building Block in Complex Chemical Synthesis

The unique structure of 1-(4-aminocyclohexyl)pyrrolidin-2-one, which combines a diamine-like functionality (one secondary amine on the ring and an amide nitrogen) with a defined stereochemical and conformational arrangement, makes it an intriguing building block for complex molecular architectures.

Synthesis of Macrocycles and Cage Compounds

The synthesis of macrocycles and molecular cages often relies on building blocks with specific geometries and reactive functional groups that can direct cyclization reactions. Derivatives of trans-1,2-diaminocyclohexane are extensively used as chiral building blocks for the synthesis of various macrocyclic compounds, including Schiff bases, amines, and other complex structures. nih.govmdpi.comresearchgate.net These reactions typically involve the condensation of the diamine with dialdehydes to form [2+2], [3+3], or even larger macrocycles. nih.govmdpi.com

By analogy, the secondary amine of the this compound moiety can serve as one of the key reactive sites in similar condensation reactions. The pyrrolidinone ring, while less reactive, provides a rigid, polar segment that can influence the final shape and properties of the macrocycle. Furthermore, the amide nitrogen could potentially be involved in cyclization under certain conditions, or the pyrrolidinone ring itself could be embedded within a larger macrocyclic structure through reactions involving the amine group. nih.gov The defined cis/trans stereochemistry of the aminocyclohexyl group would impart conformational rigidity and predictable geometry to the resulting macrocycle, a crucial feature for creating well-defined cavities necessary for host-guest chemistry or catalysis.

| Precursor Type | Macrocycle Size | Synthetic Strategy | Potential Role of Analogous Compound |

| trans-1,2-Diaminocyclohexane | [2+2], [3+3], [4+4] | Condensation with dialdehydes | The aminocyclohexyl moiety provides a rigid, stereodefined unit for directional bonding. |

| Amino Acid Derivatives | 20-membered rings | 1,3-Dipolar cycloaddition | The pyrrolidinone fragment can be incorporated to add polarity and hydrogen bonding sites. nih.gov |

Precursor for Advanced Materials and Polymers

The bifunctional nature of this compound makes it a suitable candidate as a monomer for the synthesis of specialty polymers like polyamides and polyimides.

Polyamides: Polyamides are traditionally formed through the condensation of a diamine and a dicarboxylic acid or via the ring-opening polymerization (ROP) of lactams. rsc.orgrenewable-carbon.eunih.gov The this compound derivative contains both a secondary amine and a lactam. The amine group can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form a polyamide chain. The cyclohexane (B81311) ring would be incorporated into the polymer backbone, imparting rigidity and potentially increasing the glass transition temperature (Tg) of the material compared to purely aliphatic polyamides.

Alternatively, the pyrrolidinone ring itself is a lactam (analogous to caprolactam, the precursor to Nylon 6) and could undergo anionic ring-opening polymerization (AROP) under specific conditions. rsc.orgrsc.org This would result in a polyamide with pendant aminocyclohexyl groups, creating a functional polymer that could be further modified or used for applications requiring reactive side chains, such as surface coatings or cross-linked materials.

Polyimides: Aromatic diamines containing cyclohexyl units, such as 1,1-bis(4-aminophenyl)cyclohexane, are used to synthesize soluble polyimides with excellent thermal stability. acs.org These polymers are created by reacting the diamine with aromatic dianhydrides. The non-planar, bulky cyclohexyl group disrupts chain packing, which enhances the solubility of the resulting polyimide without significantly compromising its thermal properties. A derivative of this compound that incorporates an aromatic amine could similarly be used to create novel, soluble, high-performance polyimides.

Role in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and host-guest interactions. wikipedia.orgthno.org The structure of this compound is well-suited for participating in and directing such assemblies.

Formation of Hydrogen-Bonded Architectures

The molecule possesses key functional groups capable of forming strong and directional hydrogen bonds. The pyrrolidinone ring contains a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor, if the nitrogen is unsubstituted at the amide). The secondary amine on the cyclohexane ring also provides an N-H donor and a lone pair acceptor.

This combination allows for the formation of robust hydrogen-bonded networks. For instance, the amide-amide hydrogen bond (N-H···O=C) is a fundamental interaction in protein secondary structures and is known to drive the self-assembly of molecules into tapes, sheets, or chains. ias.ac.in The presence of both amine and amide functionalities could lead to the formation of complex, multi-dimensional supramolecular architectures. The rigid cyclohexane backbone would further control the spatial orientation of these interactions, leading to more ordered and predictable structures. Such ordered assemblies are relevant in the design of organic materials with specific electronic or physical properties.

Host-Guest Interactions and Recognition Studies

Host-guest chemistry relies on a "host" molecule having a cavity that can bind a "guest" molecule with a high degree of specificity. wikipedia.orgrsc.org Macrocycles derived from aminocyclohexane units are known to act as hosts for various ionic and neutral guests. nih.govmdpi.com

Derivatives of this compound could be used to construct novel host molecules. A macrocycle synthesized using this building block would feature a cavity lined with both the relatively non-polar cyclohexane units and the highly polar pyrrolidinone rings. This amphiphilic cavity could enable the selective binding of guests that have complementary polar and non-polar regions. The pyrrolidinone's carbonyl oxygen could coordinate to metal cations, while the N-H groups could interact with anions, making such hosts potentially suitable for ion recognition and sensing applications.

Applications in Catalysis and Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. benthamdirect.comnih.gov The structural components of this compound are hallmarks of two major classes of successful organocatalysts: those based on pyrrolidine (B122466) and those based on the chiral diaminocyclohexane scaffold.

The pyrrolidine ring is the core structure of the amino acid proline, which is one of the most versatile organocatalysts. nih.govmdpi.com Chiral secondary amines, including pyrrolidine derivatives, catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions. nih.gov The pyrrolidinone ring in the target molecule is a modification of the basic pyrrolidine structure, and while the amide nitrogen is not typically catalytic, the secondary amine on the cyclohexane ring can perform this role.

Furthermore, chiral trans-1,2-diaminocyclohexane (DACH) is a "privileged scaffold" used in both organocatalysis and as a ligand in transition-metal catalysis. researchgate.net Bifunctional catalysts derived from DACH, such as thiourea (B124793) or squaramide catalysts, utilize the two amine groups to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding.

A chiral derivative of this compound represents a hybrid of these two catalytic motifs. The secondary amine could engage in enamine/iminium catalysis, while the amide group of the pyrrolidinone ring could act as a hydrogen-bond donor to orient the substrate, leading to a bifunctional catalyst. This could enable high stereoselectivity in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. nih.govnih.gov

| Catalyst Structural Motif | Mode of Activation | Representative Reactions |

| Pyrrolidine | Enamine / Iminium Ion Catalysis | Aldol Addition, Michael Addition |

| trans-Diaminocyclohexane | Bifunctional H-Bonding | Asymmetric Michael Addition, Henry Reaction |

| Hybrid Structure (Hypothetical) | Combined Iminium & H-Bonding | Potentially enhanced stereoselectivity in various C-C bond-forming reactions. |

Development of Chiral Ligands and Organocatalysts

The pyrrolidine ring is a well-established "privileged motif" in asymmetric organocatalysis, largely due to its ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. beilstein-journals.orgnih.gov This catalytic mechanism, pioneered with natural amino acids like proline, has been extensively developed, and synthetic pyrrolidine derivatives are now central to modern organic synthesis. unibo.itmdpi.comyoutube.com

Derivatives of this compound are prime candidates for the development of novel chiral ligands and organocatalysts. The core structure possesses several key features:

The Pyrrolidine Nitrogen: This secondary amine is the catalytic center, directly participating in the formation of enamine or iminium intermediates. nih.gov

Stereogenic Centers: The molecule contains inherent stereocenters on the cyclohexyl ring, and additional centers can be introduced on the pyrrolidinone ring. This chirality is essential for inducing enantioselectivity in chemical reactions. researchgate.net

A Site for Functionalization: The primary amino group on the cyclohexyl moiety serves as a crucial handle for introducing other functional groups. This allows for the creation of bifunctional catalysts, where the second functional group (e.g., a thiourea, amide, or squaramide) can provide secondary interactions, such as hydrogen bonding, to further control the stereochemical outcome of a reaction. nih.gov

These catalysts are designed to create a specific, sterically defined chiral environment around the active site, forcing reactions to proceed with high stereoselectivity. beilstein-journals.orgunibo.it They have proven effective in a wide array of chemical transformations.

Table 1: Representative Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts

| Reaction Type | Catalyst Activation Mode | Typical Substrates | Product Type |

|---|---|---|---|

| Michael Addition | Enamine | Aldehydes/Ketones + Nitroolefins | γ-Nitrocarbonyls |

| Aldol Reaction | Enamine | Aldehydes + Ketones | β-Hydroxy Carbonyls |

| Mannich Reaction | Enamine | Aldehydes + Imines | β-Amino Carbonyls |

| Diels-Alder Reaction | Iminium | α,β-Unsaturated Aldehydes + Dienes | Chiral Cyclohexenes |

| α-Functionalization | Enamine | Aldehydes/Ketones + Electrophiles (e.g., F+, Cl+) | α-Halogenated Carbonyls |

Immobilization Strategies for Heterogeneous Catalysis

A significant drawback of many organocatalysts is the difficulty of separating them from the reaction mixture post-completion, which complicates product purification and prevents catalyst reuse. Immobilization of the catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily recovered by simple filtration. nih.gov This approach is more cost-effective and environmentally friendly.

The this compound structure is well-suited for immobilization. The primary amine on the cyclohexyl ring provides a convenient anchor point for covalent attachment to various solid supports, such as polymers (e.g., polystyrene), silica (B1680970) gel, or magnetic nanoparticles.

An alternative and simpler strategy involves non-covalent immobilization through electrostatic interactions. researchgate.net Given the basic nature of the amino groups in derivatives of this compound, they can be effectively immobilized by ionic bonding onto acidic ion-exchange resins. Research has demonstrated that resin-immobilized pyrrolidine catalysts can be highly effective and robust. researchgate.net

Key advantages of such immobilized systems include:

Simplified Workup: The catalyst is removed by filtration, eliminating the need for chromatographic purification.

Catalyst Reusability: The recovered catalyst can be used for multiple reaction cycles, often with minimal loss of activity or enantioselectivity. researchgate.net

Solvent-Free Conditions: Some immobilized systems show high efficiency even in the absence of a solvent, further enhancing their green credentials. researchgate.net

Table 2: Performance of a Resin-Immobilized Pyrrolidine Catalyst in Asymmetric Michael Addition

| Run | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 95 | 90 |

| 4 | 95 | 90 |

| 8 | 94 | 89 |

| 12 | 92 | 89 |

| 16 | 92 | 88 |

Data based on findings for a representative resin-supported pyrrolidine catalyst used in the reaction of cyclohexanone (B45756) with nitrostyrene. researchgate.net

Material Science Applications (e.g., as monomers, cross-linkers, or modifiers)

In material science, the development of new polymers with tailored properties is a constant goal. Monomers possessing multiple, distinct functional groups are particularly valuable as they can be used to create functional or responsive materials. This compound is a bifunctional molecule that can serve as a versatile building block for novel polymers.

As a Monomer: The primary amino group can readily participate in polymerization reactions. For example, it can react with dicarboxylic acids or their derivatives to form polyamides, with diisocyanates to form polyureas, or with epoxides to form epoxy resins. The resulting polymers would incorporate the rigid cyclohexyl unit, potentially enhancing thermal stability, and the polar pyrrolidinone side chains, which could improve hydrophilicity, dye-binding capacity, or coordination with metal ions.

As a Cross-linker: For polymers that already contain reactive groups (e.g., carboxylic acid or epoxide groups), this compound can act as a cross-linking agent. The diamine nature of the molecule (after potential modification or if used with a di-functional comonomer) allows it to bridge two polymer chains, creating a three-dimensional network. This is fundamental to the formation of hydrogels, elastomers, and thermosets. For instance, polymers based on 1-vinyl-2-pyrrolidinone have been cross-linked to produce hydrogels with high water content. nih.gov

As a Modifier: The compound can be grafted onto the surface of existing materials to alter their properties. For example, grafting it onto a hydrophobic polymer surface would increase its wettability and biocompatibility.

Table 3: Potential Polymer Applications for this compound

| Polymer Type | Co-monomer | Key Structural Contribution | Potential Properties |

|---|---|---|---|

| Polyamide | Diacyl Chloride | Amide bond formation | High thermal stability, mechanical strength |

| Polyurea | Diisocyanate | Urea bond formation | Elasticity, hydrogen bonding networks |

| Epoxy Resin | Diglycidyl Ether | Curing/cross-linking | Adhesion, chemical resistance, toughness |

| Polyimide | Tetracarboxylic Dianhydride | Imide ring formation | Excellent thermal and oxidative stability |

Applications in Agrochemical Research (e.g., as intermediates for novel crop protection agents)

The search for new, effective, and environmentally benign crop protection agents is a major focus of agrochemical research. Many successful pesticides and herbicides are based on nitrogen-containing heterocyclic scaffolds. The pyrrolidinone ring is a structural motif found in various biologically active compounds, making its derivatives attractive starting points for agrochemical discovery.

This compound can serve as a versatile intermediate in the synthesis of novel agrochemicals. The primary amine is a key functional group that allows for the straightforward introduction of various toxophores or other moieties known to confer pesticidal, herbicidal, or fungicidal activity. This "scaffold-and-decorate" approach is a common strategy in modern drug and agrochemical design.

For instance, the amine can be acylated, alkylated, or converted into other functional groups like ureas, thioureas, or sulfonamides. Each new derivative can be screened for biological activity. This modular approach allows for the rapid generation of a library of diverse compounds, increasing the chances of identifying a lead structure with desirable crop protection properties. The development of pro-pesticides, which are converted into the active form within the target pest, is another area where such intermediates are valuable. researchgate.net

Table 4: Potential Synthetic Pathways for Agrochemical Candidates

| Reaction on Amino Group | Reagent | Resulting Functional Group | Potential Agrochemical Class |

|---|---|---|---|

| Acylation | Acid Chloride / Anhydride (B1165640) | Amide | Insecticides, Fungicides |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Herbicides |

| Urea Formation | Isocyanate | Urea | Herbicides, Insect Growth Regulators |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine | Fungicides, Plant Growth Regulators |

Non-Therapeutic Biological Probe Development (e.g., enzyme inhibitors for mechanistic studies)

Enzyme inhibitors are indispensable tools in chemical biology and biochemistry. researchgate.netmdpi.com By selectively blocking the action of a specific enzyme, they allow researchers to elucidate its role in complex biological pathways, validate it as a potential drug target, and study its mechanism of action. While some inhibitors are developed as therapeutic drugs, many are designed purely as research tools.

Derivatives of this compound can be used as a foundation for designing such non-therapeutic biological probes. The pyrrolidinone scaffold has been identified in compounds showing inhibitory activity against various enzymes, such as lipoxygenases (LOX). nih.gov

To create a biological probe, the scaffold can be systematically modified:

Warhead Installation: A functional group designed to interact with the enzyme's active site (the "warhead") can be attached, often via the primary amine. This group can be designed for reversible or irreversible binding.

Affinity and Selectivity Tuning: The cyclohexyl and pyrrolidinone rings provide a rigid framework whose substituents can be varied to optimize binding affinity and selectivity for the target enzyme over other proteins.

Reporter Tagging: The primary amine also serves as an ideal attachment point for a reporter tag. A fluorescent dye, a biotin (B1667282) tag (for affinity purification), or a radioactive isotope can be conjugated to the molecule. This allows for the visualization, isolation, or quantification of the target enzyme in complex biological samples.

These tagged inhibitors are crucial for a range of experimental techniques, including fluorescence microscopy, flow cytometry, and affinity pull-down assays, which are used to study enzyme function in its native cellular environment.

Table 5: Features of the Scaffold for Biological Probe Development

| Structural Component | Role in Probe Design | Advantage |

|---|---|---|

| Pyrrolidinone Ring | Core Scaffold | Can mimic peptide backbones; known bioactivity. |

| Cyclohexyl Ring | Rigid Spacer | Provides defined spatial orientation for substituents. |

| Primary Amine | Conjugation Handle | Allows for easy and specific attachment of warheads and reporter tags. |

Advanced Analytical Methodologies for the Detection and Quantification of 1 4 Aminocyclohexyl Pyrrolidin 2 One in Research Matrices

Chromatographic Techniques for High-Purity Analysis and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, offering powerful separation capabilities. For a molecule like 1-(4-aminocyclohexyl)pyrrolidin-2-one, which contains stereocenters, chiral chromatographic techniques are indispensable for resolving its enantiomers and determining the enantiomeric excess (e.e.), a critical parameter in pharmaceutical development. heraldopenaccess.usnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and determining the optical purity of chiral compounds. heraldopenaccess.usnih.gov The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. sigmaaldrich.com

For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. nih.gov The selection of the mobile phase—typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol—is crucial for achieving optimal resolution between the enantiomers. The primary amine group of the analyte can interact with the CSP through hydrogen bonding, while the pyrrolidinone ring may engage in dipole-dipole interactions.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com HPLC systems equipped with detectors like UV-Vis, Circular Dichroism (CD), or Optical Rotation (OR) can be used. chromatographyonline.comresearchgate.net A CD detector is particularly advantageous as it only responds to chiral compounds, potentially reducing interference from achiral impurities. researchgate.net

Hypothetical Chiral HPLC Separation Data for this compound

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Supercritical Fluid Chromatography (SFC) for Preparative Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, especially for preparative-scale chiral separations. americanpharmaceuticalreview.comnih.gov The technique uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol (B129727) or ethanol. researchgate.net The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency compared to traditional liquid chromatography. nih.govresearchgate.net

For the preparative separation of this compound enantiomers, SFC offers significant advantages:

High Throughput: Rapid equilibration times and high flow rates shorten run times. nih.gov

Reduced Solvent Consumption: Replacing the bulk of organic solvents with CO2 reduces costs and environmental impact. americanpharmaceuticalreview.com

Simplified Post-Purification: The CO2 mobile phase vaporizes upon depressurization, leaving the purified compound in the co-solvent, which simplifies sample recovery. researchgate.net

The same types of chiral stationary phases used in HPLC can be employed in SFC. The ability to rapidly screen different columns and co-solvents makes SFC a highly efficient tool for developing and scaling up chiral separations in a research environment. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.govnih.gov However, due to its polarity and low volatility, this compound is not directly suitable for GC analysis. jfda-online.comresearchgate.net Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netsemanticscholar.org

Common derivatization strategies for compounds containing primary amine and amide functionalities include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Acylation: Reaction with fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable, volatile amide derivatives. jfda-online.com

Once derivatized, the compound can be separated on a GC column (e.g., a nonpolar DB-5ms) and detected by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation and identification of the analyte in complex matrices. nih.gov

Potential Volatile Derivatives for GC-MS Analysis

| Derivatization Reagent | Derivative Formed | Key Mass Spectral Features |

| BSTFA | N-trimethylsilyl (N-TMS) derivative | Presence of a molecular ion (M+); characteristic fragments from the loss of methyl groups (M-15). |

| TFAA | N-trifluoroacetyl (N-TFA) derivative | High mass molecular ion; characteristic fragments related to the trifluoroacetyl group. |

Spectrophotometric and Spectrofluorometric Methods for Trace Analysis

Spectrophotometric and spectrofluorometric methods are valued for their simplicity, cost-effectiveness, and sensitivity, making them suitable for trace analysis. juniperpublishers.comjuniperpublishers.com The compound this compound lacks a significant chromophore or native fluorescence, precluding its direct analysis by these methods.

To overcome this, derivatization is employed to introduce a chromophore or fluorophore into the molecule. The primary amine on the cyclohexyl ring is the most suitable site for such reactions.

Spectrophotometry: A common approach is to react the primary amine with a reagent like ninhydrin, which produces a deeply colored product (Ruhemann's purple) that can be quantified by measuring its absorbance in the visible region (around 570 nm).

Spectrofluorometry: For higher sensitivity, a fluorescent tag can be attached. Reagents such as dansyl chloride or fluorescamine (B152294) react with the primary amine to yield highly fluorescent derivatives that can be detected at very low concentrations.

The concentration of the analyte is determined by relating the measured absorbance or fluorescence intensity to a calibration curve prepared from known standards, based on the principles of the Beer-Lambert law. juniperpublishers.com

Electrochemical Detection and Voltammetric Characterization

Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, can be used for the characterization and detection of electroactive compounds. mdpi.com The primary amine group in this compound is electrochemically active and can be oxidized at a suitable electrode surface, such as a glassy carbon electrode.

This property allows for its detection when coupled with a separation technique like HPLC. An electrochemical detector (ECD) can provide high sensitivity and selectivity for electroactive compounds, often reaching lower detection limits than standard UV detectors. researchgate.net The applied potential in the detector's flow cell is set to a value sufficient to oxidize the amine group, generating a current that is proportional to the analyte's concentration. Voltammetric studies can help determine the optimal detection potential and investigate the oxidation mechanism of the compound. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)

The detection and quantification of this compound in complex research matrices, such as biological fluids or environmental samples, necessitate highly selective and sensitive analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful analytical tools that provide the requisite specificity and sensitivity for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a preferred technique for the analysis of polar and non-volatile compounds, making it well-suited for this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

Principle of LC-MS/MS Analysis

The analysis begins with the injection of the sample extract into the LC system. Given the polar nature of this compound, arising from the primary amine and the lactam functional groups, hydrophilic interaction liquid chromatography (HILIC) is often the chromatographic mode of choice. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which facilitates the retention of polar analytes that are poorly retained on traditional reversed-phase columns. rsc.org

Following chromatographic separation, the analyte elutes from the column and enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules, generating protonated molecular ions, [M+H]⁺, of this compound in positive ion mode.

The tandem mass spectrometer then performs two stages of mass analysis. In the first stage (MS1), the precursor ion corresponding to the protonated molecule is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. The second stage of mass analysis (MS2) separates and detects these product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and significantly reduces background noise, enabling accurate quantification even at low concentrations. nih.gov

Detailed Research Findings

While specific validated methods for this compound are not widely published, the principles of LC-MS/MS analysis for similar small polar molecules are well-established. A typical HILIC-LC-MS/MS method would involve a HILIC column with a polar stationary phase. The mobile phase would likely consist of a gradient of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate, to ensure efficient separation and ionization. rsc.org

The mass spectrometer would be operated in positive ESI mode, monitoring for the specific precursor-to-product ion transitions of the target analyte. The selection of these transitions is critical for the selectivity of the method and is determined by direct infusion of a standard solution of this compound into the mass spectrometer.

Interactive Data Table: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Rationale |

| LC System | ||

| Column | HILIC (e.g., Amide or Silica phase), 2.1 x 100 mm, 1.7 µm | Provides retention for polar analytes like the target compound. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Aqueous component of the mobile phase with an additive to improve peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile | Organic component for elution in HILIC mode. |

| Gradient | 95% B to 60% B over 5 minutes | A gradient elution is used to effectively separate the analyte from other matrix components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC columns of these dimensions. |

| Injection Volume | 5 µL | A standard volume for sample injection. |

| MS/MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine group is readily protonated, making positive mode suitable. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Source Temperature | 150 °C | Controls the desolvation of the electrosprayed droplets. |

| Desolvation Temperature | 400 °C | Further aids in the removal of solvent from the ions before they enter the mass analyzer. |

| Precursor Ion (m/z) | [M+H]⁺ of this compound | Selects the protonated molecular ion of the analyte. |

| Product Ions (m/z) | To be determined experimentally (e.g., fragments from the cyclohexyl and pyrrolidinone rings) | Characteristic fragments used for confirmation and quantification. |

| Collision Energy | Optimized for each transition | The energy required to induce fragmentation of the precursor ion. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS can also be employed for the analysis of this compound, although it presents a different set of challenges and requirements compared to LC-MS/MS. Due to the low volatility and polar nature of the compound, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com

Principle of GC-MS/MS Analysis with Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for gas chromatography. jfda-online.com For a compound like this compound, the primary amine group is the target for derivatization. Acylation with reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common approach. nih.gov This reaction replaces the active hydrogens on the amine with a nonpolar acyl group, thereby reducing the compound's polarity and increasing its volatility.

Once derivatized, the sample is injected into the GC, where it is vaporized. The derivatized analyte is then separated from other components in the mixture as it passes through a capillary column. The choice of column, typically a nonpolar or medium-polarity phase, depends on the properties of the derivatized analyte.

The separated derivative elutes from the GC column and enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragments are then analyzed by the tandem mass spectrometer in a similar manner to LC-MS/MS, using MRM to monitor specific transitions for selective detection and quantification.

Detailed Research Findings

While specific methods for this compound are not prevalent, the analytical strategy is well-documented for similar compounds like cyclohexylamine (B46788). researchgate.net The derivatization step is crucial for successful GC-MS analysis. The choice of derivatizing agent can influence the chromatographic behavior and the fragmentation pattern in the mass spectrometer.

Following a successful derivatization, a standard non-polar GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation. The temperature program of the GC oven would be optimized to ensure good peak shape and resolution from potential interferences.

In the mass spectrometer, electron ionization would produce a characteristic fragmentation pattern for the derivatized this compound. The selection of appropriate precursor and product ions for MRM analysis would be based on the mass spectrum of a derivatized standard.

Interactive Data Table: Representative GC-MS/MS Parameters for Derivatized this compound Analysis

| Parameter | Setting | Rationale |

| Derivatization | ||

| Reagent | Trifluoroacetic Anhydride (TFAA) | Reacts with the primary amine to form a volatile derivative. |

| Reaction Conditions | 60 °C for 30 minutes | Typical conditions to ensure complete derivatization. |

| GC System | ||

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, relatively nonpolar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas for GC. |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the derivatized analyte. |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) | A temperature gradient to separate compounds based on their boiling points. |

| MS/MS System | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |

| Ion Source Temperature | 230 °C | Maintains the ions in the gas phase. |

| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

| Precursor Ion (m/z) | Molecular ion or a major fragment of the derivatized analyte | Selected based on the EI mass spectrum of the derivatized standard. |

| Product Ions (m/z) | To be determined experimentally from the fragmentation of the precursor ion | Characteristic fragment ions for confirmation and quantification. |

| Collision Energy | Optimized for each transition | Energy required to induce fragmentation. |

Emerging Research Frontiers and Future Perspectives for 1 4 Aminocyclohexyl Pyrrolidin 2 One

Development of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste and hazardous substance use. For 1-(4-Aminocyclohexyl)pyrrolidin-2-one, a promising green synthesis approach involves the catalytic hydrogenation of a nitro-precursor, 1-(4-nitrophenyl)pyrrolidin-2-one. This precursor can be synthesized and then reduced to the target amine.

Key Features of a Proposed Green Synthesis Route:

| Step | Description | Green Chemistry Principle |

| Catalyst Selection | Utilization of heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). | Use of catalytic reagents (as opposed to stoichiometric) which are often more efficient and can be recycled. |

| Solvent Choice | Employing environmentally benign solvents like ethanol, water, or supercritical CO2. | Safer solvents and auxiliaries. |

| Energy Efficiency | Performing the reaction under mild conditions (e.g., lower pressures and temperatures). | Design for energy efficiency. |

| Waste Reduction | High-yield reactions with minimal byproduct formation. | Prevention of waste. |

Biocatalysis presents another frontier for the green synthesis of aminocyclohexyl derivatives. cjcatal.com Enzymes such as amine dehydrogenases could potentially be used for the stereoselective synthesis of the aminocyclohexyl moiety, offering high efficiency and selectivity under mild, aqueous conditions. frontiersin.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. acs.orgnih.gov The synthesis of this compound, particularly the nitro reduction step, is well-suited for a flow chemistry approach.

Advantages of Flow Synthesis for Nitroarene Reduction:

| Parameter | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Safety | Exothermic reactions can lead to thermal runaway. | Superior heat dissipation due to high surface-area-to-volume ratio of microreactors. |

| Mixing | Inefficient mixing can lead to side reactions. | Enhanced mixing leads to better reaction control and higher yields. |

| Scalability | Scaling up can be challenging and require significant process redesign. | Scalability is achieved by running the process for longer or using multiple reactors in parallel ("numbering-up"). |

| Automation | Difficult to automate complex reaction sequences. | Can be integrated with online monitoring and automated control systems for process optimization. neulandlabs.com |

Automated synthesis platforms can be employed for the rapid generation of derivatives of this compound, allowing for the efficient exploration of structure-property relationships. nih.gov

Exploration of Bio-orthogonal Reactions for Material or Probe Design

Bio-orthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. wikipedia.org While this article focuses on non-biological applications, the principles of bio-orthogonal chemistry can be adapted for the design of novel materials and chemical probes. The primary amine group of this compound is a key functional handle that can be modified to participate in various bio-orthogonal reactions.

Potential Bio-orthogonal Functionalization Strategies:

| Bio-orthogonal Reaction | Required Modification of the Amine Group | Potential Application |

| Azide-Alkyne Cycloaddition ("Click Chemistry") | Conversion of the amine to an azide (B81097) or an alkyne. | Surface functionalization of materials, polymer synthesis. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Attachment of a strained alkene or alkyne (e.g., norbornene, cyclooctyne). | Development of responsive materials, molecular imaging probes. researchgate.netreading.ac.uk |